molecular formula C10H8N2O B2931075 3-Phenoxypyridazine CAS No. 5639-03-2

3-Phenoxypyridazine

Cat. No.: B2931075
CAS No.: 5639-03-2
M. Wt: 172.187
InChI Key: FTXJUKILOHPHHB-UHFFFAOYSA-N
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Description

3-Phenoxypyridazine is a heterocyclic organic compound that belongs to the pyridazine family It is characterized by a pyridazine ring substituted with a phenoxy group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Phenoxypyridazine can be synthesized through several methods:

Industrial Production Methods: The industrial production of this compound typically follows the catalytic dehalogenation route due to its efficiency and high yield. The reaction is carried out in large-scale reactors under controlled conditions to ensure the purity and consistency of the product.

Chemical Reactions Analysis

Types of Reactions: 3-Phenoxypyridazine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding pyridazine oxides.

    Reduction: Catalytic hydrogenation can reduce it to form different derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the phenoxy group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Catalysts like palladium on carbon or Raney nickel are used in the presence of hydrogen.

    Substitution: Bases such as sodium hydroxide or potassium carbonate are commonly used.

Major Products:

    Oxidation: Pyridazine oxides.

    Reduction: Various reduced derivatives of this compound.

    Substitution: Substituted phenoxypyridazines with different functional groups.

Scientific Research Applications

3-Phenoxypyridazine has several scientific research applications:

Mechanism of Action

The exact mechanism of action of 3-Phenoxypyridazine is not fully elucidated. it is believed to exert its effects by interacting with specific molecular targets in plants and microorganisms. In plants, it inhibits key enzymes involved in growth and development, leading to selective herbicidal activity . In microorganisms, it may interfere with cellular processes, contributing to its antimicrobial properties.

Comparison with Similar Compounds

  • 3-Phenoxy-6-chloropyridazine
  • 3-(2,6-Dichlorophenoxy)pyridazine
  • 4-Phenoxypyridazine

Comparison: 3-Phenoxypyridazine is unique due to its selective herbicidal activity and potential pharmaceutical applications. Unlike its chlorinated counterparts, it exhibits superior activity in submerged pot tests, making it more effective in paddy fields . Additionally, its lack of substituents on the pyridazine and benzene rings enhances its selectivity and reduces potential side effects .

Properties

IUPAC Name

3-phenoxypyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O/c1-2-5-9(6-3-1)13-10-7-4-8-11-12-10/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTXJUKILOHPHHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=NN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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